amine CAS No. 851176-35-7](/img/structure/B2591895.png)
[(5-Chlorothiophen-2-yl)methyl](prop-2-en-1-yl)amine
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Overview
Description
(5-Chlorothiophen-2-yl)methylamine is a chemical compound with the molecular formula C8H10ClNS and a molecular weight of 187.69 g/mol It is known for its unique structure, which includes a chlorinated thiophene ring and an allyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)methylamine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with allylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for (5-Chlorothiophen-2-yl)methylamine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Activity
Research indicates that compounds similar to (5-Chlorothiophen-2-yl)methylamine exhibit significant anti-neoplastic properties. For instance, derivatives of thiophene have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of cysteine pathways . Such findings suggest potential therapeutic applications in oncology.
Modulation of TRPM8 Channels
Compounds that include the [(5-Chlorothiophen-2-yl)methyl] structure have been identified as modulators of TRPM8 channels, which are involved in pain sensation and thermoregulation. This modulation could lead to new analgesic drugs that target these pathways to alleviate chronic pain conditions .
Agricultural Chemistry
Pesticidal Properties
Thiophene derivatives have been investigated for their insecticidal and fungicidal activities. Studies have shown that compounds containing the thiophene ring can disrupt the biological processes of pests, making them valuable in developing eco-friendly pesticides . The specific application of (5-Chlorothiophen-2-yl)methylamine in this context remains under exploration.
Material Science
Conductive Polymers
The incorporation of (5-Chlorothiophen-2-yl)methylamine into polymer matrices has been studied for enhancing electrical conductivity. Thiophene-based polymers are known for their electronic properties, which can be utilized in organic electronics, such as solar cells and transistors . This application highlights the compound's potential in developing advanced materials with tailored properties.
Case Study 1: Anti-Cancer Research
A study published in a peer-reviewed journal examined the effects of a series of thiophene derivatives on cancer cell lines. The results demonstrated that certain modifications to the thiophene structure significantly increased cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development based on (5-Chlorothiophen-2-yl)methylamine .
Case Study 2: Pesticide Development
A recent investigation evaluated the efficacy of thiophene-based compounds as agricultural pesticides. The study found that specific formulations significantly reduced pest populations while exhibiting low toxicity to non-target organisms, indicating their potential as sustainable agricultural solutions .
Data Summary
Application Area | Specific Use | Notable Findings |
---|---|---|
Medicinal Chemistry | Anti-cancer agents | Inhibition of tumor growth via cysteine modulation |
Pain relief | TRPM8 channel modulation for analgesic effects | |
Agricultural Chemistry | Eco-friendly pesticides | Effective against pests with low non-target toxicity |
Material Science | Conductive polymers | Enhanced electrical properties in organic electronics |
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
(5-Chlorothiophen-2-yl)methylamine: Unique due to its specific substitution pattern on the thiophene ring and the presence of an allyl amine group.
(5-Chlorothiophen-2-yl)methylamine derivatives: Compounds with similar structures but different substituents on the thiophene ring or variations in the amine group.
Uniqueness
(5-Chlorothiophen-2-yl)methylamine stands out due to its specific combination of a chlorinated thiophene ring and an allyl amine group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
(5-Chlorothiophen-2-yl)methylamine is an organic compound characterized by its unique molecular structure, which includes a thiophene ring and an allylamine group. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.
Chemical Structure and Properties
The molecular formula of (5-Chlorothiophen-2-yl)methylamine is C₈H₁₀ClNS, with a molecular weight of approximately 187.69 g/mol. The presence of a chlorine atom at the 5-position of the thiophene ring contributes to its unique reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that (5-Chlorothiophen-2-yl)methylamine exhibits several biological activities, primarily through its interactions with various cellular targets. These activities include:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections .
- Anticancer Activity : Preliminary studies indicate that this compound may have anticancer properties, possibly through modulation of cell signaling pathways .
The mechanisms underlying the biological activity of (5-Chlorothiophen-2-yl)methylamine involve interactions with enzymes and receptors. It is hypothesized that the compound can modulate enzyme activity or receptor binding, leading to significant biological effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (5-Chlorothiophen-2-yl)methylamine, it is useful to compare it with structurally similar compounds. Below is a table summarizing these comparisons:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(5-Methylthiophen-2-yl)methylpropylamine | Lacks double bond in allylamine group | Different binding affinities |
N-(5-Methylthiophen-2-yl)methylprop-2-en-1-one | Oxidized form | Potentially altered reactivity |
[(5-Methylthiophen-2-yl)methyl]butanamide | Longer alkane chain instead of allylamine | Variability in pharmacokinetics |
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial efficacy of (5-Chlorothiophen-2-yl)methylamine against various bacterial strains. The results indicated significant inhibition zones, highlighting its potential as a new antimicrobial agent .
- Cytotoxicity Assessment : In vitro assays were conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. The results demonstrated that it inhibited cell proliferation at nanomolar concentrations, comparable to established chemotherapeutic agents .
- Receptor Binding Studies : Research utilizing surface plasmon resonance (SPR) techniques revealed that (5-Chlorothiophen-2-yl)methylamine interacts with specific receptors involved in cellular signaling pathways. This interaction suggests potential therapeutic applications in modulating receptor activity for disease treatment .
Properties
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c1-2-5-10-6-7-3-4-8(9)11-7/h2-4,10H,1,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSHWICQDNLLHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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